Home > Products > Screening Compounds P42862 > 5-Chloro Dasatinib
5-Chloro Dasatinib -

5-Chloro Dasatinib

Catalog Number: EVT-1495055
CAS Number:
Molecular Formula: C₂₂H₂₅Cl₂N₇O₂S
Molecular Weight: 522.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia and other cancers. Dasatinib itself targets Bcr-Abl and Src family kinases, playing a crucial role in inhibiting cancer cell proliferation. The introduction of a chlorine atom at the fifth position of the Dasatinib structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source

Dasatinib was originally developed by Bristol-Myers Squibb and has been extensively studied since its approval by the United States Food and Drug Administration in 2006 for treating chronic myeloid leukemia and acute lymphoblastic leukemia. The synthesis of 5-Chloro Dasatinib is derived from existing synthetic routes for Dasatinib, with modifications to incorporate the chlorine substituent.

Classification

5-Chloro Dasatinib belongs to the class of compounds known as protein kinase inhibitors. It is classified under antineoplastic agents due to its application in cancer therapy.

Synthesis Analysis

The synthesis of 5-Chloro Dasatinib follows methodologies similar to those used for Dasatinib but includes specific steps to introduce the chlorine atom at the appropriate position.

Methods

  1. Reagents: The synthesis typically involves the reaction of 2-(6-chloro-2-mercaptopyrimidin-4-amino) with 2-chloro-6-methyl-aniline, followed by condensation reactions with 4-(2-hydroxyethyl)piperazine.
  2. Steps:
    • Formation of Intermediate Compounds: The initial steps involve creating intermediates that contain the desired functional groups.
    • Chlorination: Chlorination reactions are employed to introduce the chlorine atom at the fifth position, which may involve reagents such as thionyl chloride or phosphorus pentachloride.
    • Final Condensation: The final product is obtained through a series of condensation reactions, yielding 5-Chloro Dasatinib with high purity and yield.

The synthetic route aims for high yields at each step, often exceeding those reported for traditional methods, which typically yield between 15% and 49% .

Molecular Structure Analysis

5-Chloro Dasatinib retains the core structure of Dasatinib while integrating a chlorine atom at the fifth position on the aromatic ring.

Structure

  • Molecular Formula: C_22H_26ClN_3O_3S
  • Molecular Weight: Approximately 447.97 g/mol
  • Structural Features:
    • Contains a thiazole ring.
    • A piperazine moiety linked through an ethyl group.
    • A chlorine substituent enhances lipophilicity and may influence binding affinity.

Data from nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into its structural integrity and purity.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing 5-Chloro Dasatinib include nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions.

Reactions

  1. Nucleophilic Substitution: The introduction of chlorine is achieved through nucleophilic substitution on an aromatic ring.
  2. Condensation Reactions: Subsequent steps involve condensation with piperazine derivatives to form the final compound.
  3. Purification Techniques: Crystallization and chromatographic techniques are employed to purify the synthesized compound, ensuring high yield and purity levels above 99% .
Mechanism of Action

5-Chloro Dasatinib functions similarly to its parent compound by inhibiting specific tyrosine kinases involved in cancer cell signaling pathways.

Process

  • Target Kinases: Primarily inhibits Bcr-Abl fusion protein associated with chronic myeloid leukemia and various Src family kinases.
  • Inhibition Mechanism: By binding to the ATP-binding site of these kinases, it prevents phosphorylation processes that are crucial for cell proliferation and survival.
  • Apoptotic Induction: The inhibition leads to apoptosis in sensitive cancer cells, effectively reducing tumor growth.

Experimental data indicate that similar compounds exhibit dose-dependent inhibition on target kinases, confirming their effectiveness .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro Dasatinib contribute significantly to its pharmacological profile.

Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Analyses such as differential scanning calorimetry can provide insights into thermal stability, while high-performance liquid chromatography can assess purity levels.

Applications

5-Chloro Dasatinib is primarily investigated for its potential use in oncology as a targeted therapy against various cancers characterized by aberrant tyrosine kinase activity.

Scientific Uses

  • Cancer Treatment: As a derivative of Dasatinib, it may exhibit enhanced efficacy against resistant cancer cell lines or those expressing mutated forms of target kinases.
  • Research Tool: It serves as a valuable tool in studying kinase signaling pathways and developing new therapeutic strategies against resistant tumors.
  • Drug Development: Ongoing research may focus on optimizing its structure for improved pharmacokinetics or reduced side effects compared to existing therapies.
Introduction to 5-Chloro Dasatinib

5-Chloro Dasatinib (CAS: 2468737-75-7; Chemical Formula: C₂₂H₂₄Cl₂N₇O₂S) is a strategically modified analog of the BCR-ABL/Src kinase inhibitor dasatinib, featuring a chlorine atom at the 5-position of the thiazole-carboxamide moiety. This structural alteration aims to address pharmacokinetic limitations of the parent drug while retaining potent kinase inhibition. The compound is identified as N-(3,6-Dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide and serves as a critical investigative tool for optimizing antineoplastic agents targeting tyrosine kinase-driven malignancies [4].

Structural and Functional Overview of Dasatinib Derivatives

Dasatinib (SPRYCEL®) is characterized by a multikinase inhibitory pharmacophore comprising:

  • A thiazole-carboxamide core enabling ATP-competitive binding
  • A chloromethylphenyl domain facilitating hydrophobic pocket interactions
  • A piperazine-ethanol moiety enhancing solubility [6]

Derivatives like 5-Chloro Dasatinib conserve this scaffold but introduce targeted substitutions to modulate drug metabolism. Key structural comparisons include:

Table 1: Structural Comparison of Dasatinib and 5-Chloro Dasatinib

FeatureDasatinib5-Chloro Dasatinib
Parent StructureThiazole-carboxamideModified thiazole ring
C5 PositionHydrogenChlorine atom
Molecular Weight488.01 g/mol (anhydrous)522.45 g/mol
Key Functional GroupsUnsubstituted thiazoleElectronegative Cl at C5
Kinase Binding ProfileBCR-ABL, Src, c-KIT, EPHA2Similar broad-spectrum inhibition

The chlorine atom at C5 alters electron distribution within the thiazole ring, potentially enhancing metabolic stability without disrupting critical hydrogen bonding interactions with kinase domains (e.g., BCR-ABL ATP pocket). This conservation of function is evidenced by maintained potency against imatinib-resistant BCR-ABL mutants in analogous compounds [2] [5].

Rationale for Chlorine Substitution at the 5-Position

The 5-position modification directly addresses two pharmacological challenges of dasatinib:

  • Metabolic Instability: Dasatinib undergoes extensive CYP3A4-mediated oxidation at the para-position of its chloromethylphenyl ring, forming reactive quinone-imine intermediates that cause:
  • Mechanism-based CYP3A4 inactivation (KI = 6.3 μM; kinact = 0.034 min⁻¹)
  • Glutathione adduct formation indicative of hepatotoxic potential [1] [5]
  • Bioactivation Pathways:
  • Primary bioactivation: Hydroxylation → quinone-imine (major pathway)
  • Secondary bioactivation: Imine-methide formation (minor pathway)

Table 2: Impact of Structural Modifications on Dasatinib Metabolism

Modification SiteInterventionMetabolic OutcomeEfficacy
para-methylphenylMethyl group blockingImine-methide formation observedIneffective
para-fluorophenylFluorine substitutionOxidative defluorination → quinone-imineIneffective
Thiazole C5Chlorine substitutionElectron-withdrawing barrier to oxidationReduced adduct formation

Chlorine’s electronegativity (χ = 3.16) disrupts electron-rich sites susceptible to CYP3A4 oxidation. This is substantiated by studies showing that halogenation at electron-rich heterocycles decreases the rate of oxidative metabolism by >50% in human liver microsomes while preserving target engagement [1] [5].

Historical Development and Patent Landscape

5-Chloro Dasatinib emerged from systematic structure-activity relationship (SAR) investigations initiated post-dasatinib approval (2006):

  • 2009: Key studies identified dasatinib’s metabolic vulnerabilities and synthesized analogs to block reactive intermediate formation. Chlorine substitution was proposed as a strategy to sterically and electronically hinder oxidation [5].
  • 2013-2017: Patent EP2918584A1 disclosed synthetic routes for dasatinib intermediates adaptable to 5-chloro derivatives, featuring:
  • Buchwald-Hartwig amination for piperazine introduction
  • Carboxamide coupling in tetrahydrofuran/dimethylacetamide solvents [3]
  • 2017: WO2017144109A1 documented formulations of halogenated dasatinib analogs, emphasizing enhanced dissolution profiles through co-crystal engineering (e.g., with nicotinamide or gallate esters) [7] [9].

Table 3: Key Patent Applications for Dasatinib Derivatives

Patent/ApplicationPriority DateKey DisclosureRelevance to 5-Cl-Dasatinib
EP2918584A12013Intermediate synthesis routesAdaptable halogenation methodologies
WO2017144109A12016Solid dispersion formulationsSolubility enhancement strategies
EP2861589B12013Multicomponent crystals (co-crystals)Bioavailability optimization

Current development focuses on:

  • Synthetic Optimization: Reducing defluorination side products during chlorination [3]
  • Polymorph Control: Utilizing co-crystal formers (ethyl maltol, vanillin) to stabilize the anhydrous form [9]
  • Kinase Selectivity Profiling: Confirming retained efficacy against BCR-ABLT315I and Src family kinases [2]

Properties

Product Name

5-Chloro Dasatinib

Molecular Formula

C₂₂H₂₅Cl₂N₇O₂S

Molecular Weight

522.45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.